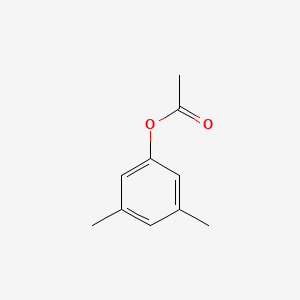![molecular formula C9H8F3NO2 B2364516 N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 2093697-89-1](/img/structure/B2364516.png)
N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 g/mol . The compound is also known by its CAS number 2093697-89-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2/c1-5(14)13-6-2-3-8(15)7(4-6)9(10,11)12/h2-4,15H,1H3,(H,13,14) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an acetamide group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a topological polar surface area of 49.3 Ų and a XLogP3 value of 2.3 . These properties can influence the compound’s solubility and permeability, which are important factors in its potential applications.Wissenschaftliche Forschungsanwendungen
Anti-Arthritic and Anti-Inflammatory Activity
- Evidence: N-(2-hydroxy phenyl) acetamide has demonstrated potential anti-arthritic and anti-inflammatory effects in adjuvant-induced arthritis in rats. It showed a significant reduction in body weight and paw edema in affected rats, as well as reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, indicating its promising anti-arthritic properties (Jawed, Shah, Jamall, & Simjee, 2010).
Synthesis and Chemical Transformation
- Evidence: The compound has been used in the synthesis of various derivatives, such as the fluorinated derivative of Sigma-1 receptor modulator E1R, showing its versatility in chemical transformations (Kuznecovs et al., 2020).
Analytical Chemistry Applications
- Evidence: A derivative of this compound, Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride (AMACE1), has been used as a versatile aminoacetamide electrophore reagent in trace organic analysis, demonstrating its utility in analytical chemistry (Lu & Giese, 2000).
Crystal Structure and Molecular Dynamics
- Evidence: Studies on crystal and molecular structures of derivatives of N-(2-hydroxyphenyl)acetamide have contributed to understanding their structural properties, which is crucial for their application in various scientific fields (Chi et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the nf-κb pathway , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Pharmacokinetics
It is known that the metabolism of similar compounds involves human liver microsomes and isoforms of recombinant human cytochrome p450 .
Result of Action
Similar compounds have been found to exhibit inhibitory effects on cell growth .
Action Environment
The action, efficacy, and stability of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide can be influenced by various environmental factors. For instance, the chemical shift sensitivity of trifluoromethyl tags, such as the one present in this compound, can be optimized for resolution in 19F NMR studies of proteins under conditions of varying polarity . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit threshold effects and toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)13-6-2-3-8(15)7(4-6)9(10,11)12/h2-4,15H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFQDMYKSAIEGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)



![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)